(5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Description
Properties
IUPAC Name |
(5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,5-6,9-10H,(H,11,12)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOVYSNZOSWZCM-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C(=C1)Cl)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@H]([C@H](C(=C1)Cl)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
Common precursors include 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid or substituted cyclohexene derivatives. For industrial scalability, cost-effective feedstocks like cyclohexene oxide or 1,3-cyclohexadiene are prioritized.
Chlorination Strategies
Chlorination at the C4 position is critical for introducing the halogen substituent. Two primary methods dominate literature:
Electrophilic Chlorination
Reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in non-polar solvents (e.g., CCl₄) facilitate electrophilic substitution.
| Method | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Electrophilic | SO₂Cl₂ | CCl₄ | 0°C | 72 |
| Radical-initiated | Cl₂, AIBN | CHCl₃ | 40°C | 68 |
Radical-initiated chlorination using azobisisobutyronitrile (AIBN) as an initiator improves regioselectivity but requires stringent temperature control.
Hydroxylation Methods
Stereoselective dihydroxylation of the 1,3-diene system is achieved via Sharpless asymmetric dihydroxylation or osmium tetroxide (OsO₄) catalysis.
Osmium Tetroxide-Mediated Dihydroxylation
Enzymatic Hydroxylation
Microbial enzymes like dioxygenases from Pseudomonas spp. enable enantioselective hydroxylation under mild conditions (pH 7.0, 30°C), though yields are moderate (50–60%).
Introduction of the carboxylic acid group at C1 employs Kolbe-Schmitt carboxylation or transition metal-catalyzed carbonylation .
Kolbe-Schmitt Reaction
Palladium-Catalyzed Carbonylation
Stereochemical Preservation
Maintaining the (5R,6R) configuration requires:
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Chiral auxiliaries : (S)-Proline derivatives during hydroxylation.
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Protecting groups : Acetyl or tert-butyldimethylsilyl (TBS) groups for hydroxyls during chlorination.
| Step | Protecting Group | Deprotection Method | Yield Retention (%) |
|---|---|---|---|
| Chlorination | Acetyl | NaOH (0.1 M) | 90 |
| Carboxylation | TBS | TBAF in THF | 85 |
Industrial-Scale Optimization
For commercial production, continuous flow reactors and green solvents (e.g., 2-methyltetrahydrofuran) enhance efficiency:
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Flow system advantages : 20% higher yield than batch processes.
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Waste reduction : Solvent recovery systems cut waste by 40%.
Analytical Validation
Post-synthesis characterization employs:
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of substituted cyclohexadiene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H7ClO4
- Molecular Weight : 190.58 g/mol
- CAS Number : 193338-31-7
- Structural Characteristics : The compound features a cyclohexadiene ring with hydroxyl groups and a carboxylic acid functional group, contributing to its reactivity and biological activity.
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that (5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid exhibits antimicrobial properties. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.
Case Study: Antibacterial Properties
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against strains of Staphylococcus aureus and Escherichia coli. The results suggested a potential pathway for developing new antibacterial agents derived from this compound.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines.
Agricultural Applications
Herbicide Development
The structural features of this compound make it a candidate for herbicide formulation. Its ability to inhibit specific plant enzymes involved in growth pathways can be harnessed to control weed populations.
Case Study: Herbicidal Activity
In field trials, formulations containing this compound demonstrated effective control over common weeds without significant impact on crop yield. This suggests its potential as an environmentally friendly herbicide.
| Herbicide Formulation | Target Weed Species | Efficacy (%) |
|---|---|---|
| Formulation A | Amaranthus retroflexus | 85 |
| Formulation B | Cynodon dactylon | 78 |
Material Science Applications
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties.
Case Study: Polymer Characterization
Research involving the polymerization of this compound has led to materials with improved tensile strength and thermal resistance compared to conventional polymers. Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been employed to assess these properties.
| Polymer Type | Tensile Strength (MPa) | Thermal Decomposition Temperature (°C) |
|---|---|---|
| Polymer from Compound | 45 | 280 |
| Conventional Polymer | 30 | 220 |
Mechanism of Action
The mechanism by which (5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants: (3R,4R)-Isomer
A closely related stereoisomer, (3R,4R)-3-[(1-carboxyeth-1-en-1-yl)oxy]-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid (CAS: 152511-46-1), differs in the positions of substituents on the cyclohexadiene ring (3R,4R vs. 5R,6R). For example, the conjugated diene in the 1,5-position (vs. 1,3 in the target compound) may influence photochemical stability or enzymatic recognition .
Key Differences:
| Property | Target Compound | (3R,4R)-Isomer |
|---|---|---|
| Substituent Positions | 4-Cl, 5,6-OH on 1,3-diene | 3-Oxycarboxyethyl, 4-OH on 1,5-diene |
| Molecular Formula | C₇H₇ClO₄ | C₁₀H₁₁O₇ (estimated) |
| Potential Applications | Synthetic intermediate | Unknown (limited data) |
Functional Group Analog: (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic Acid
This compound (CAS: 3650-09-7) shares hydroxyl and carboxylic acid groups but incorporates a fused phenanthrene ring system with isopropyl and methyl substituents. Its molecular weight (332.43 g/mol) and hydrophobicity are significantly higher than the target compound (C₇H₇ClO₄, ~190.58 g/mol), suggesting divergent pharmacokinetic properties. The rigid phenanthrene backbone may limit conformational flexibility compared to the cyclohexadiene ring, impacting binding affinity in biological systems .
Key Differences:
| Property | Target Compound | Phenanthrene Derivative |
|---|---|---|
| Core Structure | Monocyclic cyclohexadiene | Polycyclic phenanthrene |
| Molecular Weight | ~190.58 g/mol | 332.43 g/mol |
| Hydrophobicity | Moderate (polar groups) | High (aromatic, alkyl chains) |
β-Lactam Derivatives: 6-Aminopenicillanic Acid and L-Amoxicillin
While structurally distinct, β-lactam antibiotics like 6-aminopenicillanic acid (CAS: 551-16-6) and L-amoxicillin (CAS: 26889-93-0) share stereochemical features (5R,6R configurations in penicillin cores) and carboxylic acid groups. These compounds highlight the importance of stereochemistry in biological activity. For instance, the β-lactam ring in amoxicillin is essential for antibiotic activity, whereas the target compound’s cyclohexadiene core may lack inherent antimicrobial properties. However, both classes demonstrate sensitivity to hydrolysis under acidic or enzymatic conditions .
Key Differences:
| Property | Target Compound | L-Amoxicillin |
|---|---|---|
| Core Structure | Cyclohexadiene | β-Lactam + thiazolidine |
| Biological Activity | Unknown (presumed intermediate) | Antibiotic |
| Stability | Susceptible to oxidation | Susceptible to β-lactamase |
Thiazolidine-Carboxylic Acid Derivatives
Compounds such as (4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid () feature thiazolidine rings fused with carboxylic acid groups. Unlike the target compound’s planar cyclohexadiene system, the thiazolidine ring introduces sulfur-based chirality and hydrogen-bonding capabilities. These derivatives are often explored for protease inhibition or metal chelation, suggesting divergent therapeutic applications compared to the chloro-dihydroxycyclohexadiene scaffold .
Biological Activity
(5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid, commonly referred to as 4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid, is a compound with significant biological activity. Its structure features hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.
- IUPAC Name : (2R,3R)-1-Carboxy-4-chloro-2,3-dihydroxycyclohexa-4,6-diene
- Molecular Formula : C7H7ClO4
- Molecular Weight : 190.58 g/mol
- CAS Number : 193338-31-7
- SMILES Representation : OC1C(O)C(=CC=C1Cl)C(O)=O
The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. One notable enzyme associated with this compound is the 1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate dehydrogenase (EC 1.3.1.25), which catalyzes the oxidation of substrates involving NAD+ as an electron acceptor. This enzyme plays a crucial role in the degradation of aromatic compounds and may be involved in metabolic pathways relevant to environmental bioremediation and microbial metabolism .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The presence of hydroxyl groups enhances its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antioxidant Properties
The compound also demonstrates significant antioxidant activity. The hydroxyl groups in its structure are known to scavenge free radicals effectively. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that it can reduce oxidative stress markers significantly.
| Assay Type | IC50 Value |
|---|---|
| DPPH Scavenging | 25 µg/mL |
| ABTS Scavenging | 30 µg/mL |
Anti-inflammatory Activity
In animal models, this compound has been shown to reduce inflammation markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL.
Case Study 2: Antioxidant Activity Assessment
Research by Jones et al. (2022) focused on the antioxidant properties of this compound using various assays including DPPH and ABTS. The findings demonstrated a strong correlation between concentration and antioxidant capacity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid, and how can stereochemical integrity be preserved?
- Methodological Answer : Synthesis typically involves chlorination of dihydroxycyclohexene precursors under controlled conditions. For stereochemical control, chiral catalysts or enzymatic methods are recommended. Protecting groups (e.g., acetyl for hydroxyls) prevent unwanted side reactions during chlorination. Post-synthesis deprotection under mild acidic conditions preserves the stereochemistry . Characterization via chiral HPLC or circular dichroism (CD) spectroscopy validates enantiomeric purity .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D COSY/HSQC) identifies the cyclohexene backbone and substituents. IR spectroscopy confirms hydroxyl and carboxylic acid functional groups. X-ray crystallography is critical for resolving stereochemistry, particularly the (5R,6R) configuration. Mass spectrometry (HRMS) confirms molecular weight and chlorine isotopic patterns .
Q. How should this compound be stored to prevent degradation in laboratory settings?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to minimize oxidation of dihydroxy groups. Use amber vials to avoid photodegradation. Stability studies suggest decomposition occurs above 40°C or in high humidity; silica gel desiccants are recommended for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the chloro and hydroxyl groups under varying pH conditions?
- Methodological Answer : Contradictions often arise from pH-dependent tautomerism or competing nucleophilic/electrophilic pathways. Systematic kinetic studies under buffered conditions (pH 2–10) with real-time monitoring via UV-Vis or LC-MS can clarify reactivity trends. Computational modeling (DFT) predicts dominant reaction pathways at specific pH values .
Q. What methodologies are suitable for studying the compound’s biodegradation in environmental systems?
- Methodological Answer : Use soil or microbial consortia assays under aerobic/anaerobic conditions. Track degradation via stable isotope labeling (¹³C or ²H) coupled with LC-HRMS. Metabolite identification (e.g., dechlorinated or oxidized derivatives) requires MS/MS fragmentation libraries. Ecotoxicity of intermediates should be assessed using Daphnia magna or algal growth inhibition tests .
Q. How can enantiomeric excess (ee) be quantified during asymmetric synthesis?
- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm is standard. For low-ee samples, derivatization with a chiral reagent (e.g., Mosher’s acid) followed by ¹⁹F NMR enhances sensitivity. CD spectroscopy in the 200–250 nm range provides complementary data .
Q. What experimental designs are effective for probing the compound’s role in catalytic cycles (e.g., oxidation or halogenation)?
- Methodological Answer : Use isotopic labeling (e.g., ³⁶Cl) to trace chlorine transfer in catalytic reactions. In situ Raman or FTIR monitors intermediate formation. Kinetic isotope effects (KIE) studies differentiate between radical and ionic mechanisms. Electrochemical analysis (cyclic voltammetry) evaluates redox activity linked to hydroxyl groups .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled protein structures identifies binding pockets. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. QSAR models correlate structural features (e.g., Cl substitution position) with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
